5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
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Overview
Description
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5BrCl2N2O and a molecular weight of 319.97 g/mol . It is a pyrimidine derivative that features a bromine atom at the 5-position and a 2,4-dichlorophenoxy group at the 2-position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 2,4-dichlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2,4-dichlorophenol displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(2,4-dichlorophenoxy)pyrimidine derivative .
Scientific Research Applications
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Similar in structure but lacks the phenoxy group, making it less versatile in certain applications.
2,4-Dichloro-5-bromopyrimidine: Another closely related compound with similar reactivity but different substitution patterns.
Uniqueness
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is unique due to the presence of both bromine and dichlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
5-bromo-2-(2,4-dichlorophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSGGHXIEGDQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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